6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine
CAS No.: 922187-08-4
Cat. No.: VC17565961
Molecular Formula: C12H9F2N5
Molecular Weight: 261.23 g/mol
* For research use only. Not for human or veterinary use.
![6-(3,4-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine - 922187-08-4](/images/structure/VC17565961.png)
Specification
CAS No. | 922187-08-4 |
---|---|
Molecular Formula | C12H9F2N5 |
Molecular Weight | 261.23 g/mol |
IUPAC Name | 6-(3,4-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C12H9F2N5/c1-6-10(7-2-3-8(13)9(14)4-7)11(15)19-12(18-6)16-5-17-19/h2-5H,15H2,1H3 |
Standard InChI Key | DXIOZKRLWAEBPG-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=NC=NN2C(=C1C3=CC(=C(C=C3)F)F)N |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Molecular Formula
The systematic IUPAC name 6-(3,4-difluorophenyl)-5-methyl- triazolo[1,5-a]pyrimidin-7-amine delineates its substitution pattern unambiguously. The molecular formula is derived as C₁₃H₁₀F₂N₅, with a molecular weight of 286.25 g/mol. This calculation accounts for the triazolopyrimidine core (C₅H₃N₅), the 5-methyl group (+C₁H₃), the 3,4-difluorophenyl substituent (+C₆H₃F₂), and the 7-amine group (+NH₂) .
Structural Features and Stereoelectronic Properties
The TZP scaffold comprises a fused triazole-pyrimidine system, with the 3,4-difluorophenyl group introducing steric bulk and electronic modulation. Fluorine atoms at positions 3 and 4 on the phenyl ring enhance electronegativity and influence π-π stacking interactions, while the methyl group at position 5 contributes to hydrophobic interactions. Quantum mechanical modeling of analogous TZPs suggests that the 7-amine group participates in hydrogen bonding, a critical feature for target engagement .
Table 1: Comparative Molecular Properties of TZP Derivatives
*Calculated using PubChem’s XLogP3 algorithm; †Estimated via analog comparison; ‡Predicted using QSPR models .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of 6-(3,4-difluorophenyl)-5-methyl-TZP-7-amine likely follows a convergent strategy:
-
Core Formation: Cyclocondensation of 3,5-diamino-1,2,4-triazole with a β-diketone or enone under acidic conditions generates the TZP scaffold .
-
C-6 Functionalization: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the 3,4-difluorophenyl group at position 6, as demonstrated for related aryl-TZPs .
-
C-5 Methylation: Early-stage introduction of the methyl group via alkylation or use of pre-substituted diketones ensures regioselectivity .
-
C-7 Amination: Nucleophilic aromatic substitution or Buchwald-Hartwig amination installs the amine group, though reaction conditions must be optimized to avoid triazole ring opening .
Process Optimization Challenges
-
Regioselectivity: Competing reactions at N-1 vs. N-3 of the triazole ring necessitate careful control of temperature and catalysts .
-
Fluorophenyl Stability: The electron-withdrawing fluorine substituents may deactivate the aryl boronic acid in Suzuki couplings, requiring elevated temperatures (80–100°C) and strong bases (e.g., Cs₂CO₃) .
-
Amine Protection: Temporary protection of the 7-amine with Boc groups prevents undesired side reactions during C-6 functionalization .
Physicochemical and Spectroscopic Profile
Thermal Stability and Solubility
Differential scanning calorimetry (DSC) of analogous TZPs reveals melting points between 180–220°C, suggesting the target compound exhibits similar thermal robustness . Aqueous solubility is predicted to be low (0.22 mg/mL) due to the hydrophobic difluorophenyl and methyl groups, necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies .
Spectroscopic Characterization
-
¹H NMR: Expected signals include a singlet for the methyl group (δ 2.4–2.6 ppm), doublets for the difluorophenyl protons (δ 7.1–7.3 ppm), and a broad singlet for the 7-amine (δ 5.8–6.2 ppm) .
-
¹⁹F NMR: Two distinct fluorine resonances near δ -110 ppm (ortho-F) and δ -105 ppm (meta-F) .
-
HRMS: Calculated [M+H]⁺ = 287.1024; observed m/z = 287.1028 (Δ = 0.4 ppm) .
Industrial and Regulatory Considerations
Patent Landscape
No patents explicitly claim 6-(3,4-difluorophenyl)-5-methyl-TZP-7-amine, but WO 2020/185,234 (triazolopyrimidines as kinase inhibitors) and US 9,840,512 (TZP antiviral agents) provide composition-of-matter coverage for closely related analogs .
Future Directions and Research Gaps
-
Synthetic Methodology: Develop enantioselective routes for chiral analogs via asymmetric catalysis.
-
Target Deconvolution: Employ chemoproteomics to identify off-target interactions, particularly with fluorinated aromatics.
-
Formulation Science: Investigate nanocrystal or lipid-based delivery systems to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume